molecular formula C10H12F3N B13036637 1-(2,3,4-Trifluorophenyl)butan-1-amine

1-(2,3,4-Trifluorophenyl)butan-1-amine

Cat. No.: B13036637
M. Wt: 203.20 g/mol
InChI Key: BYLHLLUDOCQWFB-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H12F3N. It is characterized by the presence of a trifluorophenyl group attached to a butan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trifluorophenyl)butan-1-amine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, biocatalytic methods using engineered enzymes have been explored to achieve high enantioselectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives of the trifluorophenyl group .

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)butan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3,4-Trifluorophenyl)butan-1-amine is unique due to its trifluorophenyl group, which imparts distinct chemical properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1-(2,3,4-trifluorophenyl)butan-1-amine

InChI

InChI=1S/C10H12F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8H,2-3,14H2,1H3

InChI Key

BYLHLLUDOCQWFB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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